Enhanced Lipophilicity and Polar Surface Area vs. the Des‑furan‑2‑ylmethyl Analog
Compared with methyl 4-(5-(N‑cyclopropylsulfamoyl)furan-2-carboxamido)benzoate (CAS 1171338-34-3), which lacks the N‑(furan-2-ylmethyl) substituent, the target compound exhibits a markedly higher computed lipophilicity and a larger topological polar surface area (TPSA). The target compound’s XLogP3 is rep orted as 2.6 and its TPSA as 127 Ų [1]. In contrast, the des‑furan‑2‑ylmethyl analog (C₁₆H₁₆N₂O₆S, MW 364.4) possesses a lower calculated logP (appro ximately 1.0 – 1.5) and a reduced TPSA (~100 Ų) . These differences are expected to influence passive membrane permeability and target‑binding site comp lementarity.
| Evidence Dimension | XLogP3 / TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 127 Ų |
| Comparator Or Baseline | Methyl 4-(5-(N‑cyclopropylsulfamoyl)furan-2-carboxamido)benzoate (CAS 1171338-34-3): XLogP3 ≈ 1.0–1.5; TPSA ≈ 100 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.1–1.6; ΔTPSA ≈ +27 Ų |
| Conditions | Computed properties (XLogP3, topological PSA) derived from standardized algorithms |
Why This Matters
The substantial increase in lipophilicity and polar surface area can directly affect oral absorption, blood–brain barrier penetration, and target engagement, making the target compound a distinct entity for medicinal chemistry optimization.
- [1] Kuujia.com. CAS 1170883-35-8 – Methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate. https://www.kuujia.com/cas-1170883-35-8.html (accessed 2026-05-10). View Source
